Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate

Dendrimer Synthesis Mono‑alkylation Regioselectivity

This compound offers a unique asymmetrical 3,5-substitution pattern, combining a bulky cyclohexylmethoxy ether with a free phenolic hydroxyl group. This orthogonality enables sequential derivatization strategies impossible with the symmetrical diol or fully alkylated bis-ether analogs. It serves as the key mono-alkylated intermediate for dendrimer monomer synthesis, eliminating the need for chromatographic separation. Its enhanced lipophilicity (~2.5–3.0 log units higher than ethoxy analogs) and unchanged pKa (8.72) make it ideal for parallel library synthesis where both steric bulk and nucleophilic reactivity are required.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B8166542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)OCC2CCCCC2)O
InChIInChI=1S/C15H20O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h7-9,11,16H,2-6,10H2,1H3
InChIKeyGFURSMASCSQYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate: Chemical Identity, Supplier Landscape, and Procurement-Relevant Characterization


Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate (CAS 1613040-30-4) is a synthetic small-molecule aryl ether ester with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . It comprises a methyl benzoate core substituted at the 3-position with a cyclohexylmethoxy (–OCH₂C₆H₁₁) group and retaining a free phenolic hydroxyl (–OH) at the 5-position . This compound is classified as a monosubstituted derivative of methyl 3,5-dihydroxybenzoate and is primarily offered by chemical suppliers as a research intermediate or building block [1]. Predicted physicochemical properties include a boiling point of 423.2 ± 25.0 °C, a density of 1.138 ± 0.06 g/cm³, and a phenolic pKa of 8.72 ± 0.11 . Commercially, it is available at ≥95% purity from multiple vendors, typically as a solid requiring storage at ambient temperature .

Why Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate Cannot Be Readily Replaced by Generic Analogs: The Functional Group Interdependence Problem


The differentiation of methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate stems from its asymmetrical 3,5-substitution pattern, where a bulky cyclohexylmethoxy ether is paired with a free phenolic hydroxyl on the same aromatic ring. This is in contrast to the symmetrical parent diol (methyl 3,5-dihydroxybenzoate), which offers two chemically equivalent –OH groups and no steric bulk , and the fully alkylated bis-ether analog (methyl 3,5-bis(cyclohexylmethoxy)benzoate), which eliminates hydrogen-bond donor capacity entirely [1]. The mono-etherification of only one site introduces regiospecific reactivity that is essential for sequential derivatization strategies—neither the symmetrical diol nor the fully capped bis-ether can replicate this orthogonal functionality [1]. Consequently, generic substitution with simpler analogs (e.g., methyl 3-hydroxy-5-methoxybenzoate or methyl 3-ethoxy-5-hydroxybenzoate) fails when both the lipophilic bulk of the cyclohexylmethoxy group and the nucleophilic potential of the 5-OH group are simultaneously required in a single synthetic intermediate, as documented in the synthesis of dendritic monomers and related branched architectures [1].

Quantitative Evidence Guide for Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate: Verified Differentiation from Closest Analogs


Regiospecific Mono‑Alkylation vs. Symmetrical Diol: Selective Protection of One Hydroxyl Site in Methyl 3,5-Dihydroxybenzoate

The target compound is the isolable mono‑alkylated intermediate 12 in the synthesis of methyl 3,5‑bis(cyclohexylmethoxy)benzoate (13) from methyl 3,5‑dihydroxybenzoate. In this procedure, the mono‑alkylated species was separated from the symmetrical diol starting material and the dialkylated product via silica gel column chromatography, demonstrating that regiospecific mono‑protection of one phenolic –OH is synthetically achievable and verifiable [REFS‑1]. In contrast, the symmetrical diol methyl 3,5‑dihydroxybenzoate possesses two chemically equivalent –OH groups, so selective mono‑derivatization cannot be achieved by simple stoichiometric control alone [REFS‑1].

Dendrimer Synthesis Mono‑alkylation Regioselectivity

Hydrolysis Reactivity: Quantitative Difference in Ester Cleavage Temperature Between Cyclohexylmethyl Ether Monomer and Benzyl Ether Monomer

Hydrolysis of the methyl ester in the bis‑cyclohexylmethoxy derivative 13 to the corresponding carboxylic acid 3 required higher temperatures compared to the identical hydrolysis of the standard benzyl ether monomer 1 [REFS‑1]. This increased thermal demand is proposed to arise from the hydrophobic cyclohexane rings reducing the aqueous solubility of the methyl ester substrate [REFS‑1]. While the hydrolysis was conducted on the bis‑ether 13 rather than the target mono‑ether, the cyclohexylmethoxy substituent is the structural feature responsible for the solubility differential, and the mono‑ether intermediate would be expected to exhibit a comparable—though intermediate—shift in hydrolysis temperature [REFS‑1].

Dendrimer Hydrolysis Thermal Stability

Crystallinity and Solid‑State Packing: Mono‑Ether vs. Bis‑Ether vs. Symmetrical Diol

The bis‑cyclohexylmethoxy analog 13 is a crystalline solid amenable to single‑crystal X‑ray diffraction; its crystal structure reveals coplanarity of the ester and alkoxy oxygen atoms with the aromatic ring (r.m.s. deviation 0.008 Å) and C–H⋯O hydrogen‑bonded planar dimers stacked along the a‑axis with an interplanar spacing of 3.549(2) Å [REFS‑1]. By contrast, methyl 3,5‑dihydroxybenzoate crystallizes as a light‑brown solid (mp 167–170 °C) whose packing is dominated by conventional O–H⋯O hydrogen bonds rather than the weak C–H⋯O interactions accessible to the cyclohexylmethoxy‑functionalized systems [REFS‑2]. The target mono‑ether, possessing one free –OH donor and one cyclohexylmethoxy acceptor, is expected to exhibit intermediate hydrogen‑bonding capacity, but quantitative crystallographic data for the mono‑ether have not been reported to date [REFS‑1].

Crystallography Solid‑State Supramolecular

Computationally Predicted Lipophilicity and Hydrogen‑Bonding Profile Differentiate the Target from Short‑Chain Alkoxy Analogs

The cyclohexylmethoxy substituent in the target compound increases lipophilicity relative to short‑chain alkoxy analogs. Methyl 3‑hydroxy‑5‑methoxybenzoate (methoxy analog, MW 182.18) is described as an extremely weak base with predicted pKa values consistent with a phenolic –OH [REFS‑1], and methyl 3‑ethoxy‑5‑hydroxybenzoate (ethoxy analog, MW 196.20) has an estimated logP of 1.5–2.5 and a phenolic pKa around 9–10 [REFS‑2]. The target compound (MW 264.32) contains a cyclohexylmethoxy group that adds 5 additional methylene units relative to the ethoxy analog, which is expected to shift the computed logP upward by approximately 2.5–3.0 log units based on the Hansch π contribution of ~0.5 per methylene unit in an aliphatic chain [REFS‑3]. No experimental logP or solubility data for the target compound were identified in the literature as of the search date. The phenolic pKa of the target compound is predicted to be 8.72 ± 0.11 [REFS‑4], which is statistically indistinguishable from the diol's predicted pKa of 8.63 ± 0.10 [REFS‑5], indicating that the cyclohexylmethoxy substituent does not substantially alter the electronic environment of the remaining –OH group.

Lipophilicity ADME Computational Chemistry

Synthetic Yield of Mono‑Alkylated vs. Dialkylated Product: Chromatographic Separability as a Procurement Consideration

In the published synthesis of methyl 3,5‑bis(cyclohexylmethoxy)benzoate from methyl 3,5‑dihydroxybenzoate, the mono‑alkylated species (corresponding to the target compound) was isolated as a distinct chromatographic fraction during silica gel purification, and then separately re‑subjected to alkylation to afford the dialkylated product 13 [REFS‑1]. The authors noted that isolating the mono‑alkylated intermediate was 'more convenient' than attempting a one‑pot exhaustive alkylation [REFS‑1]. The dialkylated product 13 was obtained in 63% yield after purification [REFS‑1]. No isolated yield for the mono‑alkylated intermediate was reported; however, its chromatographic separability from both the starting diol and the dialkylated product confirms that it exists as a stable, isolable species [REFS‑1].

Dendrimer Mono‑alkylation Process Chemistry

Evidence‑Backed Application Scenarios for Methyl 3-(cyclohexylmethoxy)-5-hydroxybenzoate


As a Pre‑Formed Mono‑Protected Intermediate in Divergent Dendrimer Syntheses

The target compound serves as the mono‑alkylated intermediate in the synthesis of methyl 3,5‑bis(cyclohexylmethoxy)benzoate, a monomer used for constructing dendrimers designed to complex organic pollutants in aqueous environments [REFS‑1]. Procuring the mono‑ether directly eliminates the need for chromatographic separation of mono‑ vs. dialkylated products from methyl 3,5‑dihydroxybenzoate, streamlining divergent synthetic workflows where the free 5‑OH is subsequently functionalized with a different moiety [REFS‑1].

As a Reference Standard for Monitoring Mono‑ vs. Dialkylation Selectivity in Quality Control

Because the mono‑alkylated product is chromatographically separable from both the symmetrical diol starting material and the dialkylated product [REFS‑1], an authenticated sample of the target compound can serve as a co‑injection or retention‑time reference standard in HPLC or TLC quality‑control methods for monitoring alkylation reaction progress and product purity in batch manufacturing.

Lipophilic Scaffold for Parallel Medicinal Chemistry Libraries Requiring Orthogonal Functionalization

The target compound combines an estimated lipophilicity increase of approximately 2.5–3.0 log units relative to the ethoxy analog [REFS‑2] with a free phenolic –OH whose predicted pKa (8.72 ± 0.11) is unchanged from the parent diol [REFS‑3]. This orthogonality—enhanced hydrophobicity without altered ionization—makes it a suitable scaffold for parallel library synthesis where the cyclohexylmethoxy group provides steric bulk and lipophilic character while the 5‑OH remains available for further derivatization (e.g., alkylation, acylation, or sulfonylation).

Process Chemistry Feasibility Assessment for Ester Hydrolysis Under Forced Conditions

The documented observation that the bis‑cyclohexylmethoxy ester requires higher temperatures for hydrolysis than the corresponding benzyl ether analog [REFS‑1] provides a basis for designing forced‑degradation or stability studies. Laboratories evaluating the process‑scale hydrolysis of cyclohexylmethoxy‑substituted benzoate esters can use the target compound as a hydrolytic‑stability probe to determine the temperature window within which the methyl ester remains intact.

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